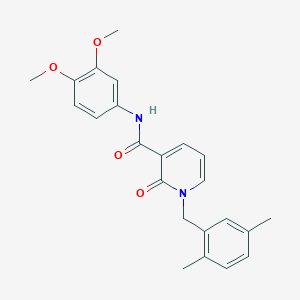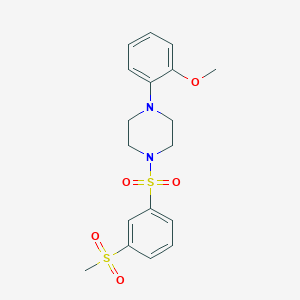
4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents like thionyl chloride and dimethyl formamide (DMF) for the creation of intermediate compounds such as 4-hydroxy-3-methoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, spectral studies, and density functional theory (DFT) computations . These studies help in understanding the crystalline nature, functional groups, vibrational modes, and charge transfer properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied in the context of their applications in nonlinear optics . The π – π accumulation and weak electrostatic and hydrogen bond interactions play a crucial role in the formation of co-crystals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like UV–Vis spectrophotometry and TG–DSC instrument . These studies help in understanding the transparency, cut-off wavelength, emission property, thermal stability, and melting point of the compound .Scientific Research Applications
Nonlinear Optical Applications
The compound has been used in the creation of organic co-crystals for third harmonic nonlinear optical applications . These crystals have applications in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
Structural Analysis
The compound has been used in X-ray diffraction techniques to analyze structural parameters and crystalline nature occurring in the co-crystal .
Spectral Studies
The functional groups and vibrational modes of the compound have been analyzed using spectral studies . This can help in understanding the properties of the compound and its interactions with other substances.
Thermal Stability Analysis
The compound has been used in thermal stability analysis . Understanding the thermal stability of a compound is crucial in many applications, including material science and engineering.
Hardness Behavior Analysis
The hardness behavior of the compound has been analyzed . This can provide insights into the mechanical properties of the compound, which can be useful in various applications.
Antimicrobial Activity
The compound has shown inhibitory effects against certain pathogens . This suggests potential applications in the development of antimicrobial agents.
Mechanism of Action
Future Directions
The future research directions for similar compounds involve their potential value in nonlinear optics . The aim is to design organic molecules with high third-order nonlinearities for applications in frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .
properties
IUPAC Name |
4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-26-16-12-14(10-11-15(16)23)18(24)21-22-19(25)17(28-20(22)27)9-5-8-13-6-3-2-4-7-13/h2-12,23H,1H3,(H,21,24)/b8-5+,17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOATFQFTNYSDE-WIXUPIFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

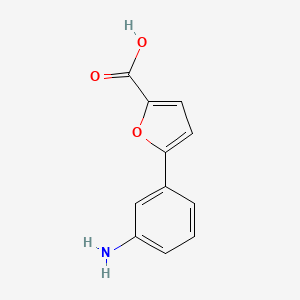

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)
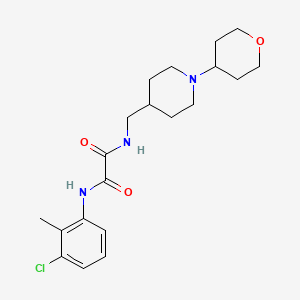



![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
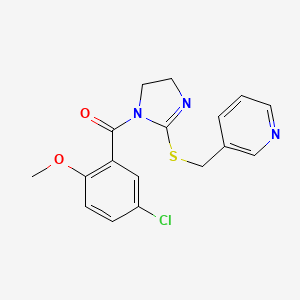
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)
